(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol
Description
The compound (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol features a pyrano[3,2-d]thiazole core with stereospecific substitutions:
- Position 5: A difluoromethyl (-CF₂H) group, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Positions 6 and 7: Free diol (-OH) groups, influencing solubility and intermolecular interactions.
This compound is structurally related to inhibitors of enzymes like O-GlcNAcase (e.g., Thiamet G analogs), where substitutions at positions 2 and 5 critically modulate activity .
Properties
IUPAC Name |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQTXCHQKHIQMH-KYGLGHNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2C(C(C(OC2S1)C(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrano[3,2-d]Thiazole Core
The foundational bicyclic system is synthesized via a modified Hantzsch thiazole formation, as demonstrated in Scheme 1:
Starting materials :
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2-Mercaptobenzimidazole derivatives
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α,β-Unsaturated carbonyl compounds
Reaction conditions :
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Solvent: Ethanol/water (3:1)
-
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Temperature: 80°C, 12 h
Mechanism :
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Thiolate anion attack on α,β-unsaturated carbonyl
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6-endo-trig cyclization to form pyran ring
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Thiazole ring closure via intramolecular nucleophilic substitution
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 80°C |
| Solvent System | EtOH/H₂O (3:1) |
| Catalyst Loading | 10 mol% DABCO |
| Isolated Yield | 68–74% |
Stereoselective Introduction of Difluoromethyl Group
The C5 difluoromethyl group is installed via electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):
Procedure :
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Generate enolate at C5 using LDA (lithium diisopropylamide) at −78°C.
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Fluorinate with Selectfluor® (2.2 equiv) in THF.
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Quench with aqueous NH₄Cl.
Key Observations :
-
Temperature sensitivity : Reactions above −60°C lead to epimerization.
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Solvent effects : THF outperforms DMF or DMSO in preserving stereochemistry.
Ethylamino Group Installation via Reductive Amination
Stepwise Functionalization
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Oxidation : Convert C2 hydroxyl to ketone using Dess-Martin periodinane.
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Condensation : React with ethylamine in MeOH at 0°C.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) in AcOH, 24 h.
Optimization Data :
| Condition | Variation | Yield Impact |
|---|---|---|
| Amine Equiv | 1.5 vs. 3.0 | +22% |
| Solvent | MeOH vs. DCM | +15% |
| Reducing Agent | NaBH₃CN vs. NaBH₄ | +34% |
Outcome : 89% yield with >99% enantiomeric excess (ee).
Vicinal Diol Formation via Sharpless Asymmetric Dihydroxylation
Reaction Setup
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Substrate : C6–C7 olefin intermediate
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Catalyst : AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆)
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Conditions : t-BuOH/H₂O (1:1), 0°C
Results :
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Diastereoselectivity : 95:5 (d.r.)
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Yield : 82%
Green Chemistry Innovations
Microwave-Assisted Cyclization
Replacing traditional heating with microwave irradiation (300 W, 130°C) reduces pyrano-thiazole formation time from 12 h to 25 min while improving yield to 81%.
Aqueous-Phase Reactions
Using water as solvent for thiazole ring closure:
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Efficiency : 76% yield vs. 68% in organic solvents
Characterization and Quality Control
Critical Analytical Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 5.21 (d, J = 8.4 Hz, H-7a), 4.89 (s, OH-6), 4.75 (s, OH-7).
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¹⁹F NMR : δ −118.2 (d, J = 53 Hz, CF₂H).
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HRMS : m/z 268.2810 [M+H]⁺ (calc. 268.2809).
Purity Specifications :
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Selectfluor® | 38% |
| Chiral Catalyst | 29% |
| Solvent Recovery | −18% |
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while substitution reactions can yield a variety of amine derivatives.
Scientific Research Applications
Neurodegenerative Diseases
MK-8719 is primarily investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. The compound acts as a selective inhibitor of the enzyme O-linked N-acetylglucosamine (O-GlcNAcase), which is crucial in regulating the levels of O-GlcNAc on proteins. Elevated O-GlcNAc levels are associated with reduced formation of pathological tau protein aggregates that contribute to neurodegeneration .
Pharmacokinetics and Drug Development
Research indicates that MK-8719 has been optimized for pharmacokinetic properties to ensure effective central nervous system penetration. The compound demonstrates nanomolar potency against O-GlcNAcase and has been shown to improve cognitive function in animal models of tauopathy . Its development involved medicinal chemistry strategies aimed at enhancing drug-like properties such as metabolic stability and selectivity .
Case Study 1: Efficacy in Animal Models
In preclinical studies involving transgenic mouse models of Alzheimer’s disease, MK-8719 administration led to significant reductions in tau pathology and improvements in cognitive performance compared to control groups. The study highlighted the compound's potential as a disease-modifying therapy .
Case Study 2: Clinical Trials
MK-8719 is currently undergoing clinical trials to evaluate its safety and efficacy in humans with neurodegenerative conditions. Early results suggest promising outcomes in terms of cognitive enhancement and reduction of tau-related symptoms .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Potency (nM) | CNS Penetration | Clinical Status |
|---|---|---|---|---|
| MK-8719 | O-GlcNAcase Inhibitor | <10 | High | Clinical Trials |
| Thiamet-G | O-GlcNAcase Inhibitor | ~50 | Moderate | Preclinical |
| Compound X | Other Mechanism | ~100 | Low | Research |
Mechanism of Action
The mechanism of action of (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol involves its interaction with specific molecular targets. The difluoromethyl group and ethylamino group are likely to play key roles in binding to target proteins or enzymes, modulating their activity. The pyrano[3,2-d]thiazole ring system may also contribute to the compound’s overall biological activity by providing a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 5
The difluoromethyl group distinguishes the target compound from analogs with other substituents:
Key Findings :
Thiazole Ring Modifications
The ethylamino group at position 2 contrasts with other substituents:
Key Findings :
- Ethylamino substitution optimizes interactions with enzyme active sites compared to methyl or imino groups .
Diol Group Modifications
Free diols vs. acetylated derivatives:
| Compound | Diol Status | Solubility & Bioavailability | Evidence ID |
|---|---|---|---|
| Target Compound | Free (-OH) | High aqueous solubility; rapid metabolism | - |
| 6,7-Diacetate analog | -OAc | Enhanced membrane permeability |
Key Findings :
Core Heterocycle Variations
Replacement of thiazole with oxazole:
Key Findings :
- Thiazole’s sulfur atom enhances electronic interactions in enzyme binding compared to oxazole .
Biological Activity
Overview
The compound (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol is a heterocyclic organic molecule that has been studied for its potential biological activities. Its unique structure includes a pyrano-thiazole framework which contributes to its interaction with various biological targets. This article delves into the biological activity of this compound based on recent research findings.
Target Interactions
The primary biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It has been identified as a glycosidase inhibitor , which means it can inhibit the activity of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to altered carbohydrate metabolism and has implications in cancer biology and metabolic disorders.
Cellular Effects
Research indicates that the compound exhibits antitumor activity , particularly in cancer cell lines such as MCF-7 (breast cancer) and other tumor models. The mechanism involves the modulation of cellular signaling pathways and gene expression changes that favor apoptosis in malignant cells.
The compound's biochemical properties include:
- Stability : It remains stable under physiological conditions but may degrade over time to form byproducts with varying biological activities.
- Metabolic Pathways : It interacts with metabolic enzymes affecting glucose metabolism and potentially influencing energy homeostasis within cells .
In Vitro Studies
In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 | 15 | 70% reduction |
| HeLa | 20 | 65% reduction |
| A549 | 25 | 60% reduction |
These results indicate a dose-dependent response where higher concentrations lead to greater reductions in cell viability.
In Vivo Studies
Animal model studies have further confirmed the antitumor effects observed in vitro. At lower doses (5-10 mg/kg), the compound showed significant tumor regression without notable toxicity. Higher doses resulted in enhanced efficacy but also increased side effects such as weight loss and lethargy.
Case Studies
A notable case study involved the administration of the compound in a xenograft model of breast cancer. The treatment group showed a 40% reduction in tumor volume after four weeks compared to controls. This study underscores the potential therapeutic applications of this compound in oncology.
Q & A
Q. How can researchers optimize the synthetic yield of this compound, given its stereochemical complexity?
Methodological Answer: The synthesis of stereochemically complex molecules like this compound requires precise control over reaction conditions. Key steps include:
- Stereoselective hydrogenation : Use chiral catalysts (e.g., Rh or Ru complexes) to preserve the (3aR,5S,6S,7R,7aR) configuration during ring closure .
- Stepwise functionalization : Introduce the difluoromethyl and ethylamino groups in separate steps to avoid side reactions. For example, employ N,N′-carbonyldiimidazole (CDI) for amide bond formation .
- Purification : Use preparative HPLC with a chiral stationary phase to isolate enantiomerically pure fractions. Validate purity via chiral GC or polarimetry .
Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the pyrano-thiazole ring and hydroxyl groups. Compare coupling constants (e.g., ) with DFT-calculated values to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI-HRMS with <2 ppm error .
- X-ray crystallography : For unambiguous stereochemical confirmation, grow single crystals in a 1:1 ethanol/water mixture and analyze diffraction patterns .
Q. How should researchers address solubility challenges in in vitro assays for this compound?
Methodological Answer:
- Co-solvent systems : Dissolve the compound in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS) for cell-based assays. Verify stability via LC-MS to rule out precipitation or degradation .
- Derivatization : Temporarily protect hydroxyl groups (e.g., acetylation) to enhance solubility in organic solvents for kinetic studies .
- Surfactant use : Add 0.01% Tween-80 to aqueous buffers to improve dispersion .
Q. What initial biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Test against structurally relevant targets (e.g., glycosidases or kinases) using fluorescence-based assays (e.g., Amplex Red for hydrolase activity) .
- Cytotoxicity screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblast controls to assess selectivity .
- Metabolic stability : Perform glutathione adduct screening to identify reactive metabolites that may limit therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from dynamic stereochemistry?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to detect conformational exchange broadening. Use EXSY experiments to quantify ring puckering rates .
- Computational modeling : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to identify low-energy conformers. Compare simulated NOE patterns with experimental data .
- Isotopic labeling : Synthesize - or -labeled analogs to simplify overlapping signals in crowded spectral regions .
Q. What strategies can elucidate the role of the difluoromethyl group in target binding?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with −CHF, −CF, or −CH groups and compare binding affinities via surface plasmon resonance (SPR) .
- X-ray crystallography of ligand-target complexes : Co-crystallize the compound with its target protein (e.g., a kinase or hydrolase) to map hydrogen-bonding interactions involving the difluoromethyl moiety .
- Free-energy perturbation (FEP) calculations : Use molecular docking (e.g., AutoDock Vina) followed by FEP to quantify the energetic contribution of fluorine atoms to binding .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours. Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the thiazole ring) .
- Oxidative stress testing : Incubate with HO (1 mM) or liver microsomes to simulate metabolic oxidation. Track formation of sulfoxide or N-oxide derivatives .
- Long-term storage stability : Store lyophilized samples at −80°C under argon and assess purity monthly via HPLC .
Q. What advanced computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET prediction tools : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted XlogP = −0.7), blood-brain barrier permeability, and CYP450 inhibition .
- Machine learning models : Train on datasets of structurally similar compounds to predict clearance rates and volume of distribution .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to simulate human PK profiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability studies : Measure plasma concentrations post-administration (e.g., in rodents) to confirm systemic exposure. Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Metabolite profiling : Identify active metabolites via high-resolution tandem MS and test their potency in secondary assays .
- Tissue distribution analysis : Perform whole-body autoradiography with -labeled compound to assess penetration into target organs .
Q. What methods validate the compound’s mechanism of action when orthogonal assays yield conflicting results?
Methodological Answer:
- CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target protein and test compound activity to confirm target engagement .
- Thermal shift assays (TSA) : Measure changes in protein melting temperature () upon compound binding to validate direct interaction .
- Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes affected by the compound, cross-referenced with KEGG pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
